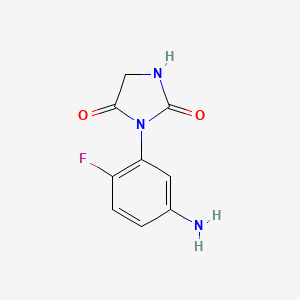
tert-butyl N-(3-aminopropoxy)carbamate hydrochloride
Overview
Description
“tert-butyl N-(3-aminopropoxy)carbamate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a protected amine and may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .
Molecular Structure Analysis
The molecular formula of “tert-butyl N-(3-aminopropoxy)carbamate” is C8H18N2O2 . The molecular weight is 190.24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-(3-aminopropoxy)carbamate” include a molecular weight of 190.24 .
Scientific Research Applications
Photocatalysis and Synthesis of Amino Chromones
- A photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate is reported. This method facilitates the assembly of 3-aminochromones under mild conditions and further enables the construction of diverse amino pyrimidines (Wang et al., 2022).
Intermediate in Synthesis of Carbocyclic Analogues
- tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is identified as a critical intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Organic Synthesis and Diels‐Alder Reactions
- tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and related compounds, including tert-butyl N-(3-methyl-3-butenyl)-N-(2furyl)carbamate, are utilized in organic syntheses and Diels‐Alder reactions (Padwa et al., 2003).
Antiarrhythmic and Hypotensive Properties
- Certain tert-butyl carbamate derivatives are found to exhibit significant antiarrhythmic and hypotensive properties, indicating potential therapeutic applications (Chalina et al., 1998).
Metalation and Alkylation Studies
- tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes are researched for their ability to undergo metalation and reaction with electrophiles, contributing to the field of chemical synthesis (Sieburth et al., 1996).
Role as a Synthon Source
- O-tert-butyl-N-(chloromethyl)-N-methyl carbamate is studied for its utility in producing functionalised carbamates and 1,2-aminoalcohols, demonstrating its versatility in organic synthesis (Guijarro et al., 1996).
Preparation of Ethanamine Derivatives
- The preparation process of tert-butyl(2-(2-(6-chlorohexy)oxy)ethyl)carbamate is explored, highlighting its role in the synthesis of ethanamine derivatives (Wu, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl N-(3-aminopropoxy)carbamate hydrochloride is an organic compound that primarily targets amine groups . The compound’s Boc group (tert-butyl carbamate) is commonly used in organic synthesis to protect amine groups and prevent unwanted reactions .
Mode of Action
The compound interacts with its targets by attaching to the amine groups and forming a protective layer. This prevents the amine groups from participating in unwanted reactions during the synthesis process .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polyamines and other complex organic compounds .
Pharmacokinetics
The compound’s solubility in chloroform and ethyl acetate suggests that it may be well-absorbed in the body .
Result of Action
The primary result of the compound’s action is the successful protection of amine groups during organic synthesis. This allows for the creation of complex organic compounds without unwanted side reactions .
Action Environment
The efficacy and stability of tert-butyl N-(3-aminopropoxy)carbamate hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at 2-8°C to maintain its stability . Furthermore, the compound’s reactivity may be affected by the pH and temperature of the reaction environment.
properties
IUPAC Name |
tert-butyl N-(3-aminopropoxy)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(11)10-12-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAXSEGBSLRTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



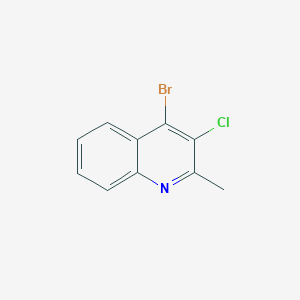
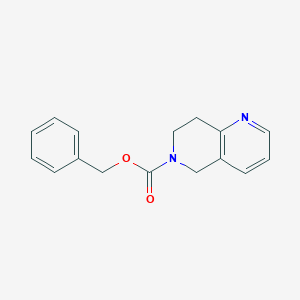
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1382791.png)
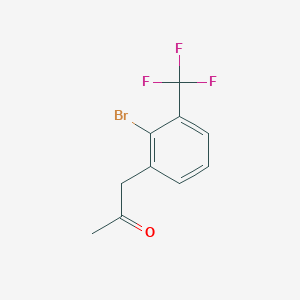

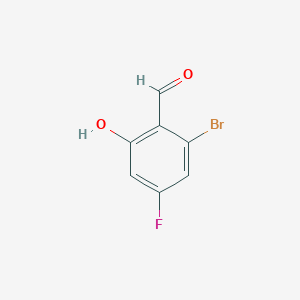

![decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride](/img/structure/B1382801.png)
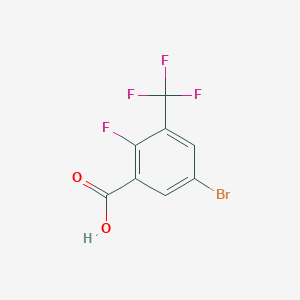
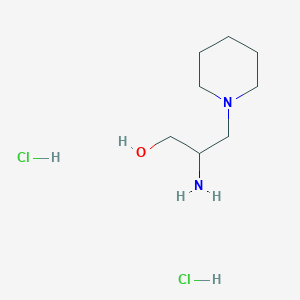
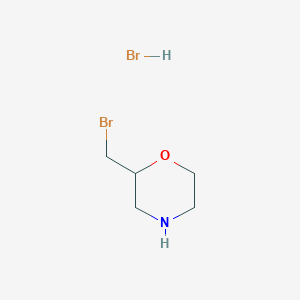
![Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1382806.png)
